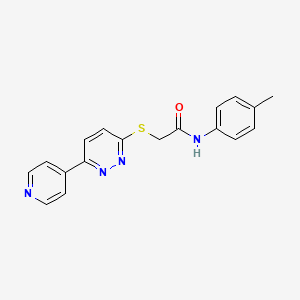

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c1-13-2-4-15(5-3-13)20-17(23)12-24-18-7-6-16(21-22-18)14-8-10-19-11-9-14/h2-11H,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKXLRYMGNTCHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide, also referred to as MPT0G176, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and pharmacology. This article delves into its synthesis, pharmacological properties, and biological activities supported by various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4OS. The compound features a thioether linkage, pyridazinyl and pyridinyl moieties, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 368.46 g/mol |

| Molecular Formula | C20H20N4OS |

| CAS Number | 1210489-40-9 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Pyridazinyl Intermediate : Reaction of pyridine-4-carbaldehyde with hydrazine hydrate.

- Thioether Formation : Reaction of the pyridazinyl intermediate with p-toluenesulfonyl chloride in the presence of a base.

- Acetamide Formation : Reaction with chloroacetamide under basic conditions to yield the final product.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit cytotoxic activity against various cancer cell lines:

- Cell Line Studies :

- MCF-7 (Breast Cancer) : IC50 = 5.2 µM

- HCT116 (Colon Cancer) : IC50 = 3.1 µM

- A549 (Lung Cancer) : IC50 = 4.8 µM

These results suggest that the compound effectively inhibits cancer cell proliferation and induces apoptosis in a dose-dependent manner .

The proposed mechanisms include:

- Inhibition of Kinases : The compound acts as an inhibitor of key kinases involved in cancer progression, such as Aurora-A kinase and EGFR, leading to cell cycle arrest and apoptosis.

- Induction of Reactive Oxygen Species (ROS) : It increases ROS levels, contributing to oxidative stress and subsequent cell death in cancer cells .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

-

Study on MCF-7 Cells :

- Treatment with varying concentrations resulted in a significant decrease in cell viability, confirming its potential as an anticancer agent.

- Flow cytometry analysis indicated an increase in the sub-G1 population, indicative of apoptosis.

- In Vivo Studies :

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several pyridine- and pyridazine-based acetamides. Key analogs and their properties are discussed below:

Substituent Variations and Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups : LBJ-13 incorporates a trifluoromethyl group, which increases electronegativity and metabolic stability compared to the phenyl group in compound 3a .

- Core Heterocycle : The pyridazine ring in the target compound may confer distinct electronic properties compared to pyridine-based analogs (e.g., 3a, LBJ-13), influencing binding interactions in biological systems.

- Solubility : The p-tolyl group in all analogs enhances lipophilicity, but the pyridazine core in the target compound may reduce aqueous solubility relative to pyridine derivatives .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide?

Answer:

The compound’s synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. A validated approach for analogous acetamide derivatives involves:

- Substitution reactions under alkaline conditions to introduce pyridyl or pyridazinyl groups (e.g., using pyridinemethanol derivatives as nucleophiles) .

- Reduction of nitro intermediates using iron powder in acidic media to generate amine precursors .

- Condensation with cyanoacetic acid or thioacetamide derivatives in the presence of coupling agents like DCC/DMAP to form the acetamide backbone .

Key considerations include optimizing reaction time (e.g., 4–24 hours) and temperature (80–120°C) to enhance yield and purity. Characterization via IR (C=O stretch ~1650 cm⁻¹) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) is critical for validation .

Basic: How should researchers characterize the physicochemical properties of this compound?

Answer:

Prioritize the following methods:

- Hydrogen bonding analysis : Determine hydrogen bond donor/acceptor counts using computational tools (e.g., XLogP3 for hydrophobicity, topological polar surface area ~87.5 Ų) .

- Spectroscopic techniques : IR for functional groups (e.g., NH stretch ~3241 cm⁻¹, C=O ~1652 cm⁻¹) ; NMR (¹H/¹³C) to confirm aromatic protons and acetamide linkage.

- Thermal stability : DSC/TGA to assess decomposition temperatures (>250°C common for pyridazine derivatives) .

- Chromatography : HPLC with C18 columns (e.g., 70:30 acetonitrile/water) to verify purity (>95%) .

Advanced: How can computational methods like DFT improve understanding of this compound’s electronic properties?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level provides insights into:

- HOMO-LUMO gaps : Predict reactivity (e.g., narrow gaps ~4–5 eV suggest charge-transfer potential) .

- Molecular Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic regions (e.g., sulfur and pyridyl nitrogen as reactive sites) .

- Vibrational frequencies : Validate experimental IR data by comparing calculated vs. observed peaks (error margin <5%) .

Contradictions between computational and experimental results (e.g., bond lengths) should be resolved via solvent effect simulations (PCM model) or higher basis sets (6-311++G(d,p)) .

Advanced: What strategies address discrepancies in biological activity data across similar acetamide derivatives?

Answer:

- Structure-Activity Relationship (SAR) analysis : Compare substituents (e.g., replacing p-tolyl with 3-chlorophenyl increases neuroprotective activity) .

- Target validation : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to enzymes like cyclooxygenase-2 or kinases .

- Bioassay standardization : Control variables like cell line (e.g., HEK293 vs. SH-SY5Y) and incubation time to minimize variability .

For contradictory data (e.g., cytotoxicity vs. neuroprotection), validate via orthogonal assays (MTT, LDH release) and check compound stability in media .

Advanced: How can researchers optimize reaction yields for large-scale synthesis without industrial methods?

Answer:

- Catalyst screening : Test Pd/C or Ni catalysts for nitro reductions instead of iron powder to reduce byproducts .

- Solvent optimization : Replace polar aprotic solvents (DMF) with ethanol/water mixtures to improve green chemistry metrics .

- Purification techniques : Use recrystallization (ethanol/ethyl acetate) or flash chromatography (silica gel, 70–230 mesh) for intermediates .

Document yield improvements (e.g., from 24% to 79% via stepwise optimization) and characterize intermediates rigorously .

Basic: What are the critical quality control parameters for this compound?

Answer:

- Purity : ≥97% by HPLC (retention time consistency ±0.2 min) .

- Residual solvents : GC-MS to detect traces of DMF, THF (limit <500 ppm) .

- Elemental analysis : Match C, H, N percentages to theoretical values (e.g., C: 60.01%, H: 3.96%, N: 7.50%) .

Advanced: How does the pyridazine-thioacetamide scaffold influence pharmacological activity?

Answer:

- Bioisosteric effects : The pyridazine ring enhances π-π stacking with aromatic residues in enzyme active sites, while the thioether linkage improves membrane permeability .

- Metabolic stability : Methyl/p-tolyl groups reduce CYP450-mediated oxidation compared to halogenated analogs .

Validate via in vitro assays (e.g., microsomal stability tests) and compare with analogs like ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate .

Advanced: What analytical techniques resolve structural ambiguities in complex byproducts?

Answer:

- High-resolution MS : Confirm molecular ions (e.g., m/z 560.46 [M+H]⁺ for C₂₈H₂₂BrN₃O₃S) .

- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and differentiate regioisomers .

- X-ray crystallography : Resolve absolute configuration of chiral centers (if present) .

Basic: What are the safety and handling protocols for this compound?

Answer:

- PPE : Gloves, lab coat, and goggles mandatory due to potential irritancy (analogous pyridazine derivatives show acute toxicity in zebrafish models) .

- Waste disposal : Neutralize acidic/basic residues before incineration .

- Storage : –20°C under argon to prevent thioether oxidation .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

- Knockdown/knockout studies : Use CRISPR-Cas9 to silence suspected targets (e.g., COX-2) and assess activity loss .

- Pull-down assays : Biotinylate the compound and detect binding partners via streptavidin beads and LC-MS/MS .

- Fluorescent tagging : Synthesize a BODIPY-conjugated analog for live-cell imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.